2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate

Description

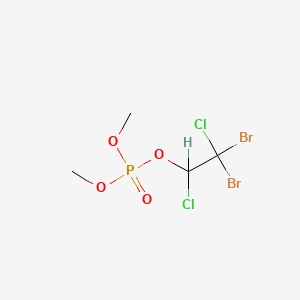

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate (CAS No. 300-76-5), commonly known as naled, is an organophosphate insecticide and acaricide. Its molecular formula is C₄H₇Br₂Cl₂O₄P, with a molecular weight of 380.78 g/mol. Structurally, it features a dimethyl phosphate group esterified to a 1,2-dibromo-2,2-dichloroethyl moiety . Naled exists as colorless-to-yellow crystals or a liquid with a pungent odor and is sparingly soluble in water but miscible with organic solvents like benzene and ethanol .

Propriétés

Numéro CAS |

64050-72-2 |

|---|---|

Formule moléculaire |

C4H7Br2Cl2O4P |

Poids moléculaire |

380.78 g/mol |

Nom IUPAC |

(2,2-dibromo-1,2-dichloroethyl) dimethyl phosphate |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(7)4(5,6)8/h3H,1-2H3 |

Clé InChI |

BAVBTSMRGZYBOQ-UHFFFAOYSA-N |

SMILES canonique |

COP(=O)(OC)OC(C(Cl)(Br)Br)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Starting Material

- Dimethyl-2,2-dichlorovinyl phosphate (DDVP) is the precursor compound featuring a vinyl group susceptible to bromine addition.

Critical Reaction Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Bromine concentration | Less than 4% free bromine by weight | To prevent excessive side reactions and viscosity increase |

| Temperature | 0 to 30 °C | Maintains reaction control and product crystallization |

| Solvent | Inert aliphatic solvent (e.g., carbon tetrachloride) | Minimizes side reactions, favors yield |

| Catalysis | Photochemical catalysis (UV light) | Promotes controlled bromination |

| Post-reaction treatment | Vacuum stripping at max 80 °C, 50 mm Hg | Removes solvent and excess bromine, yields crystalline product |

- The inert solvent is essential to reduce intramolecular side reactions that cause anomalous products. Carbon tetrachloride is preferred, but other solvents like diethyl ether, acetic acid, or chloroform have been used with success.

- Photochemical catalysis using high-pressure mercury vapor lamps facilitates the bromination under mild conditions.

Reaction Outcome

- The product is a low-viscosity liquid that crystallizes upon cooling to a white crystalline solid.

- High viscosity in the reaction mixture is indicative of side reactions and poor yield of the target compound.

- The process can achieve substantially quantitative yields with product purity around 93% after vacuum stripping.

Detailed Reaction Procedure Example (Based on Patent US2971882A)

- Setup: A reaction vessel (e.g., a 100-gallon Pfaudler kettle) equipped with agitator, cooling jacket, and photochemical light sources is prepared.

- Charging: Dimethyl-2,2-dichlorovinyl phosphate is dissolved in carbon tetrachloride.

- Bromination: Bromine is added slowly while irradiating with UV light, maintaining the free bromine concentration below 4% and temperature between 0–30 °C.

- Monitoring: The reaction is monitored for viscosity and bromine consumption.

- Workup: After completion, volatiles and excess bromine are removed by vacuum stripping at 80 °C and 50 mm Hg.

- Isolation: The crude product crystallizes to a white solid upon cooling.

- Purification: Further purification steps may be applied if necessary to increase purity beyond 93%.

Summary Table of Preparation Parameters and Outcomes

| Aspect | Details |

|---|---|

| Starting Material | Dimethyl-2,2-dichlorovinyl phosphate (DDVP) |

| Brominating Agent | Bromine (Br2) |

| Solvent | Carbon tetrachloride (preferred), others possible |

| Catalysis | Photochemical (UV light) |

| Temperature Range | 0–30 °C |

| Bromine Concentration | <4% free bromine by weight |

| Reaction Type | Electrophilic addition of bromine to vinyl group |

| Post-reaction Treatment | Vacuum stripping at 80 °C, 50 mm Hg |

| Product Physical State | White crystalline solid |

| Melting Point | 25.5–26.5 °C |

| Purity after workup | ~93% |

| Yield | Substantially quantitative |

Additional Notes

- The compound is known for its high insecticidal activity and relatively low mammalian toxicity , making the preparation method critical to produce a pure, stable product for pesticide use.

- Alternative bromination methods often fail to produce isolable quantities of the compound due to the anomalous reactions described.

- The method described is patented and well-documented in chemical literature, providing a reliable synthesis route for industrial and research applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Substitution: The bromine and chlorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Hydrolysis: Dimethyl phosphate and 2,2-dibromo-1,2-dichloroethanol.

Oxidation: Various oxidized by-products depending on the conditions.

Substitution: Halogenated or functionalized derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate is a white crystalline solid with a slightly pungent odor . It has a melting point of approximately 25.5-26.5°C, a refractive index of 1.5108 at 28°C, and a specific gravity of 1.96 at 26°C . The compound is synthesized through the bromination of dimethyl-2,2-dichlorovinyl phosphate (DDVP) under controlled conditions .

Pesticidal Applications

Multifunctional Pesticide: Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate is used as a multifunctional pesticide due to its insecticidal activity . The compound was found to combine a high degree of insecticidal activity with a comparably low mammalian toxicity .

Mechanism of Action: As an organophosphate, dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate affects the nervous system of pests. It can cause a range of symptoms in exposed organisms, including nausea, vomiting, diarrhea, sweating, and weakness . Higher levels of exposure can lead to more severe effects such as lightheadedness, vision problems, coma, and even death .

Agricultural Use: Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate has been employed to control pests in agriculture . The method involves contacting pests with the compound, which disrupts their normal physiological functions .

Health and Safety Considerations

Acute Health Effects: Short-term exposure to Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate can cause irritation of the eyes and skin, nausea, vomiting, diarrhea, sweating, and weakness in the arms and legs . Exposure can also lead to organophosphate poisoning, characterized by headaches, dizziness, and loss of consciousness. Lower exposures may affect concentration, memory, vision, and muscle coordination .

Chronic Health Effects: Long-term exposure may lead to skin allergies, causing itching and rashes even with very low future exposure .

Medical Testing: Regular monitoring of plasma and red blood cell cholinesterase levels is recommended for individuals with potential exposure . Cholinesterase is an enzyme poisoned by this chemical, and monitoring its levels can help detect exposure early. Plasma levels typically return to normal within 1-2 weeks if exposure ceases, while red blood cell levels may take several weeks to recover .

Regulatory and Environmental Status

European Union: Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate is no longer approved for use within the European Union .

Environmental Concerns: Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate can degrade into dichlorvos in the environment .

Mécanisme D'action

The primary mechanism of action of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate is its inhibition of acetylcholinesterase, an enzyme essential for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.

Comparaison Avec Des Composés Similaires

Key Differences :

- Naled’s bromine substituents enhance its stability in organic matrices compared to dichlorvos, but its rapid hydrolysis reduces environmental persistence .

- Dichlorvos is more acutely toxic to mammals due to direct cholinesterase inhibition, whereas naled’s toxicity is partly mediated by its conversion to dichlorvos .

Methamidophos (O,S-Dimethyl Phosphoramidothioate)

Key Differences :

- Methamidophos exhibits systemic activity, enabling uptake by plant tissues, whereas naled acts primarily via contact .

- Methamidophos’s higher persistence and toxicity led to global bans, while naled remains in restricted use .

Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate

Key Differences :

- The tetrachloro derivative’s stability may confer longer residual activity but increases bioaccumulation risks .

Research Findings and Regulatory Considerations

Efficacy and Resistance

Toxicity Profile

- Acute exposure in rats caused cholinesterase inhibition, convulsions, and neuropathology at ≥100 mg/kg .

- Occupational exposure limits (TLV-TWA): 0.1 mg/m³ (skin contact) .

Environmental and Regulatory Status

- Ecotoxicity : LC₅₀ for honeybees: 0.001 µg/bee; mass bee die-offs reported after ULV spraying .

Activité Biologique

2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate, commonly known as Naled, is an organophosphate insecticide widely used in agriculture and vector control. This compound exhibits significant biological activity, primarily as a potent insecticide, but it also poses various health risks to humans and the environment. This article provides an overview of its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula: C₆H₈Br₂Cl₂O₄P

- CAS Number: 300-76-5

- Molecular Weight: 305.9 g/mol

- Physical State: Colorless to white solid or straw-colored liquid

Naled acts primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles, glands, and the central nervous system. This mechanism is responsible for its insecticidal properties as well as its potential toxicity in mammals.

Insecticidal Properties

Naled is effective against a broad spectrum of insect pests, including mosquitoes and agricultural pests. Its efficacy is attributed to:

- High Potency: Naled has a low lethal dose (LD50) for various insect species, making it effective even at low concentrations.

- Residual Activity: It retains effectiveness on surfaces for extended periods after application.

Toxicological Effects on Humans

Exposure to Naled can result in acute and chronic health effects:

- Acute Toxicity: Symptoms include nausea, vomiting, diarrhea, sweating, muscle weakness, headache, dizziness, and in severe cases, coma or death due to organophosphate poisoning .

- Chronic Effects: Long-term exposure may lead to neurological deficits and potential carcinogenic effects; however, conclusive evidence regarding its cancer risk remains limited .

Case Study 1: Acute Poisoning Incidents

A review of reported incidents indicates that exposure to Naled during aerial spraying campaigns has resulted in acute poisoning cases among farm workers and nearby residents. Symptoms reported include respiratory distress and neurological symptoms consistent with organophosphate poisoning .

Case Study 2: Environmental Impact

Research has shown that Naled can persist in the environment and bioaccumulate in non-target species. Studies conducted on aquatic ecosystems revealed detrimental effects on fish populations and other aquatic organisms due to runoff from treated areas .

Toxicity Data Summary

| Species | Route | LD50 (mg/kg) | References |

|---|---|---|---|

| Mouse | Oral | 156 | Berteau & Deen (1978) |

| Rat | Oral | 250 | Gaines (1969) |

| Mouse | Inhalation | 430 | Debska et al. (1975) |

| Rat | Inhalation | 160 | Haley et al. (1975) |

Exposure Limits

| Regulation Body | Limit (mg/m³) |

|---|---|

| NIOSH REL | 3 |

| OSHA PEL | 3 |

| ACGIH TLV | 3 |

Q & A

Q. What are the key physicochemical properties of 2,2-Dibromo-1,2-dichloroethyl dimethyl phosphate relevant to laboratory handling?

Answer: The compound (CAS 300-76-5) is a colorless-to-yellow liquid or white crystalline solid with a pungent odor. Key properties include:

Q. Handling Recommendations :

Q. What analytical methods are recommended for detecting Naled in environmental samples?

Answer:

- Gas Chromatography (GC) coupled with surface acoustic wave (SAW) sensors: Provides high sensitivity for volatile compounds. Principal Component Analysis (PCA) can differentiate Naled from interferents like xylene or nitrobenzene .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Suitable for quantifying degradation products (e.g., dichlorvos) in aqueous matrices .

- Sample Preparation : Use dichloromethane (DCM) for extraction due to Naled’s hydrophobicity .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolysis kinetics of Naled?

Answer: Experimental Design :

- Materials : Prepare buffered solutions (pH 4–9) using citrate (pH 4–6) and carbonate (pH 8–9). Use high-purity DCM for extraction .

- Conditions : Incubate Naled at 25°C under controlled pH. Monitor degradation via GC or LC-MS at intervals (0, 1, 3, 6, 24 hours).

- Key Observations :

Q. Data Analysis :

- Calculate pseudo-first-order rate constants () and plot against pH to identify catalytic mechanisms.

Q. How can contradictions in environmental toxicity data for Naled be resolved?

Answer: Case Study : Conflicting reports on bee toxicity (e.g., mass die-offs in South Carolina vs. lab studies showing lower acute toxicity) . Methodological Considerations :

- Dose-Response Analysis : Test sublethal doses (e.g., 0.1–1 mg/L) on honey bee larvae to assess chronic effects (e.g., impaired foraging behavior).

- Field vs. Lab Conditions : Field studies may involve synergism with other stressors (e.g., parasites, adjuvants in formulations) .

- Analytical Confirmation : Verify actual exposure levels in field samples to rule out contamination by degradation products like dichlorvos .

Q. What mechanisms underlie Naled’s toxicity in non-target organisms?

Answer:

- Cholinesterase Inhibition : Naled acetylcholinesterase (AChE) inhibition disrupts neurotransmission, leading to convulsions, respiratory failure, and death in mammals .

- Metabolic Activation : Liver cytochrome P450 enzymes convert Naled to dichlorvos, enhancing toxicity .

- Ecotoxicology : Aquatic LC₅₀ values for fish (e.g., rainbow trout) are <0.1 mg/L, indicating extreme toxicity. Bees exhibit sensitivity due to low detoxification enzyme activity .

Q. How should researchers address stability challenges during long-term storage of Naled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.